8-Hydroxyguanine Hydrochloride
Description
Properties
IUPAC Name |
2-amino-7,9-dihydro-1H-purine-6,8-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKRTEBHJIBRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696516 | |
| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-54-1 | |
| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyguanine Hydrochloride typically involves the reaction of guanine with specific reagents under controlled conditions. One common method includes the use of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a temperature of around +4°C for storage and room temperature for shipping .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity of the compound, which is typically ≥90% .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyguanine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of 8-oxoguanine, a common oxidative damage product in DNA .
Scientific Research Applications
8-Hydroxyguanine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydroxyguanine Hydrochloride involves disrupting purine metabolism and nucleic acid synthesis. This disruption can be useful for investigating the molecular mechanisms underlying these cellular processes . The compound targets specific enzymes and pathways involved in nucleic acid repair and synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6,8-purinediol:
2-Amino-7,9-dihydro-1H-purine-6,8-dione Hydrochloride: Another derivative of purine with similar applications.
Uniqueness
8-Hydroxyguanine Hydrochloride is unique due to its specific role in studying nucleic acid oxidative damage and its high purity levels, making it a valuable tool in both research and industrial applications .
Biological Activity
8-Hydroxyguanine (8-OH-G) is a significant oxidative DNA lesion that arises from the interaction of reactive oxygen species (ROS) with guanine bases in DNA. This modification can lead to mutagenesis and is implicated in various diseases, including cancer. The biological activity of 8-hydroxyguanine hydrochloride, particularly its role in DNA damage, repair mechanisms, and its potential as a biomarker for oxidative stress, is critical in understanding its implications in health and disease.
Mechanism of Formation
8-OH-G is primarily formed through the hydroxylation of guanine at the C-8 position. This reaction can occur due to exposure to various oxidative agents, such as hydroxyl radicals generated during normal cellular metabolism or from external sources like ionizing radiation and environmental pollutants. The formation of 8-OH-G can disrupt normal base pairing during DNA replication, leading to mutations.
1. Role in DNA Damage and Repair
The accumulation of 8-OH-G in DNA is a marker of oxidative stress and has been linked to increased mutation rates. The enzyme 8-oxoguanine DNA glycosylase (OGG1) plays a crucial role in repairing this damage through the base excision repair pathway. Studies have demonstrated that knockout of OGG1 leads to significantly higher levels of 8-OH-G in tissues, resulting in increased mutation frequencies:
- In Ogg1(-/-) mice treated with potassium bromate, levels of 8-OH-G increased approximately 70 times compared to wild-type mice, correlating with heightened mutation rates at specific genomic loci .
- The presence of 8-OH-G has been associated with GC to TA transversions, which are common mutations observed in various cancers .
2. Biomarker for Oxidative Stress
8-Hydroxyguanine serves as a reliable biomarker for oxidative DNA damage. Its levels can be measured in urine and tissues, providing insights into the extent of oxidative stress experienced by an organism:
- A study examining the relationship between air pollution exposure and urinary 8-OHdG concentrations found significant associations, indicating that increased levels of particulate matter correlate with heightened oxidative damage .
- In controlled experiments, exposure to X-rays resulted in a dramatic increase in urinary excretion of both 8-OHdG and 8-OH-G within hours post-exposure, underscoring their utility as biomarkers for assessing oxidative stress .
Case Study 1: Air Pollution and Oxidative Damage
A longitudinal study conducted between 2006-2008 evaluated the impact of air pollution on oxidative DNA damage in aging populations. Urinary concentrations of 8-OHdG were measured alongside air quality data:
| Pollutant | Percent Change in 8-OHdG (IQR) |
|---|---|
| PM2.5 | +30.8% |
| NO2 | +29.8% |
| O3 | +47.7% |
This study highlighted the significant correlation between environmental pollutants and increased oxidative stress markers .
Case Study 2: Carcinogen Exposure
Research involving rats exposed to ferric nitrilotriacetate (Fe-NTA), a renal carcinogen, demonstrated an increase in both 8-OH-G levels and repair activity post-exposure:
Q & A
Q. How should 8-hydroxyguanine hydrochloride be prepared for in vitro studies to ensure stability and solubility?
- Methodological Answer : To prepare stock solutions, dissolve the crystalline solid in an inert gas-purged solvent (e.g., ethanol at ~100 µg/mL). For aqueous solutions, dissolve directly in 2 M NaOH (1 mg/mL) and dilute with PBS (pH 7.2). Avoid storing aqueous solutions for >24 hours due to instability. Ethanol-based stocks are stable for months at -20°C .
Q. What are the recommended storage conditions for this compound to maintain its integrity?
Q. How can researchers validate the purity of this compound batches?
- Methodological Answer : Use HPLC/UV analysis (λmax = 284 nm) to confirm purity ≥90%. Note that batches may contain <10% acetic acid as a stabilizer. Cross-check with CAS Registry No. 1246818-54-1 and compare spectral data to published standards .
Advanced Research Questions
Q. What experimental designs are optimal for studying the mutagenic specificity of 8-hydroxyguanine in vivo?
- Methodological Answer : Use bacteriophage plaque color assays with oh8dGTP and DNA polymerase to quantify G→T and A→C substitutions. Pair this with in vitro primer extension assays to compare misincorporation rates. Validate findings using transgenic mouse mutation assays (e.g., Big Blue® or MutaMouse) to assess tissue-specific mutagenesis .
Q. How can contradictory data on the mutagenic potential of 8-hydroxyguanine be resolved?
- Methodological Answer : Discrepancies often arise from differences in DNA repair enzyme activity (e.g., OGG1) or experimental systems (e.g., bacterial vs. mammalian models). Include controls for repair pathways (e.g., OGG1-knockout cells) and standardize oxidative stress induction methods (e.g., H₂O₂ treatment) to isolate 8-hydroxyguanine-specific effects .
Q. What methods are recommended for quantifying 8-hydroxyguanine in genomic DNA or RNA?
- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹⁵N₅-8-hydroxyguanine) for high sensitivity. For tissue samples, optimize DNA hydrolysis with nuclease P1 and alkaline phosphatase to avoid artifactual oxidation during extraction. Normalize levels to total guanine content .
Q. How does 8-hydroxyguanine contribute to age-related or carcinogenic processes in model organisms?
- Methodological Answer : In aging studies, measure 8-hydroxyguanine accumulation in organs (e.g., rat liver or hamster lung) after oxidative stress induction (e.g., cadmium exposure). For carcinogenesis, use xenograft models with DNA repair-deficient backgrounds to study mutation clonality via next-gen sequencing .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : While not classified as carcinogenic per OSHA/IARC, wear nitrile gloves and lab coats. Avoid inhalation of powders; use fume hoods for solution preparation. Dispose of waste via approved facilities, adhering to local regulations for organic compounds .
Key Research Findings
- Mutagenesis : 8-Hydroxyguanine causes transversion mutations due to mispairing with adenine during replication, contributing to oxidative stress-related pathologies .
- Biomarker Utility : Elevated 8-hydroxyguanine in urine or tissues correlates with oxidative damage in cancer, neurodegenerative diseases, and autoimmune disorders .
- Repair Mechanisms : OGG1 glycosylase is the primary enzyme for excising 8-hydroxyguanine in DNA; its deficiency exacerbates mutagenic load .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
